3,4-Diethoxybenzoyl chloride

描述

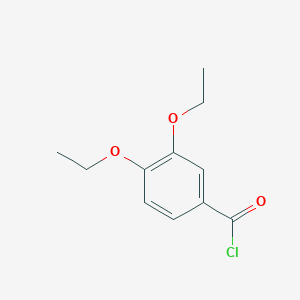

3,4-Diethoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoyl chloride where the benzene ring is substituted with two ethoxy groups at the 3 and 4 positions. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

作用机制

Target of Action

3,4-Diethoxybenzoyl chloride is primarily used as a protecting group in organic synthesis . It is used to protect functional groups in a molecule from unwanted reactions, allowing chemists to selectively carry out reactions on other parts of the molecule .

Mode of Action

The compound acts by reacting with the functional group to be protected, forming a stable derivative that is resistant to the conditions of subsequent reactions . For example, it can protect hydroxyl groups in the presence of an acid catalyst . The protected compound is less reactive, allowing other reactions to proceed without interference .

Biochemical Pathways

The use of this compound in organic synthesis involves various biochemical pathways, including free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is resonance stabilized due to the presence of the benzene ring .

Result of Action

The result of the action of this compound is the protection of sensitive functional groups, enabling selective reactions to be carried out on a molecule . This increases the efficiency and selectivity of organic synthesis, allowing for the creation of complex molecules with high precision .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the presence of an acid catalyst is required for it to protect hydroxyl groups . Additionally, the temperature and pH can affect the rate and selectivity of the reaction . The compound is also sensitive to moisture and should be stored in a dry environment .

生化分析

Biochemical Properties

It is known that the compound plays a role in proteomics research . The specific enzymes, proteins, and other biomolecules it interacts with, and the nature of these interactions, are areas of ongoing study.

Molecular Mechanism

It is known that the compound can interact with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that the compound has a role in proteomics research , but more detailed studies are needed to understand its temporal effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxybenzoyl chloride typically involves the chlorination of 3,4-Diethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows:

- Dissolve 3,4-Diethoxybenzoic acid in an inert solvent such as tetrahydrofuran (THF).

- Add a catalytic amount of dimethylformamide (DMF) to the solution.

- Slowly add thionyl chloride to the reaction mixture while maintaining the temperature at room temperature.

- Stir the reaction mixture for several hours until the evolution of gas ceases.

- Purify the resulting this compound by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

化学反应分析

Types of Reactions: 3,4-Diethoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-Diethoxybenzoic acid and hydrochloric acid.

Reduction: Reduction of this compound can yield 3,4-Diethoxybenzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or THF at room temperature.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used. The reaction is usually performed at room temperature or slightly elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

Amides, esters, and thioesters: from nucleophilic substitution.

3,4-Diethoxybenzoic acid: from hydrolysis.

3,4-Diethoxybenzyl alcohol: from reduction.

科学研究应用

3,4-Diethoxybenzoyl chloride is utilized in various scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the preparation of biologically active compounds that can be studied for their effects on biological systems.

Medicine: The compound is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

相似化合物的比较

3,4-Dimethoxybenzoyl chloride: Similar in structure but with methoxy groups instead of ethoxy groups.

4-Ethoxybenzoyl chloride: Contains a single ethoxy group at the 4 position.

3,5-Diethoxybenzoyl chloride: Contains ethoxy groups at the 3 and 5 positions.

Uniqueness: 3,4-Diethoxybenzoyl chloride is unique due to the specific positioning of the ethoxy groups, which can influence its reactivity and the properties of the resulting derivatives. The presence of two ethoxy groups can enhance the compound’s solubility in organic solvents and affect the electronic distribution in the benzene ring, leading to distinct chemical behavior compared to its analogs.

属性

IUPAC Name |

3,4-diethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNNQXOPPGQFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)

![ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate](/img/structure/B2995931.png)

![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)

![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)

![2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2995950.png)